4-(Tributylstannyl)isoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

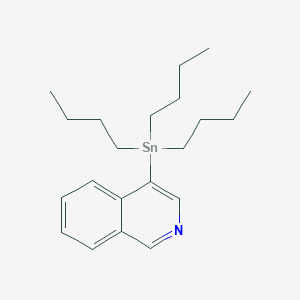

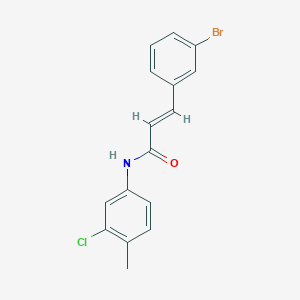

“4-(Tributylstannyl)isoquinoline” is a compound that belongs to the class of organotin compounds. It is a derivative of isoquinoline, where a tributylstannyl group is attached to the 4th position of the isoquinoline ring . The empirical formula of this compound is C21H33NSn .

Molecular Structure Analysis

The molecular structure of “4-(Tributylstannyl)isoquinoline” consists of an isoquinoline moiety and a tributylstannyl group attached at the 4th position of the isoquinoline ring . The molecular weight of this compound is 418.20 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Synthesis of Isoquinoline Derivatives : Isoquinoline derivatives, like 4-(Tributylstannyl)isoquinoline, are synthesized for various applications. For example, the amphiphilic allylation of aldimines with certain derivatives forms 3,4-bismethylenepiperidines, which are applicable in synthesizing isoquinoline derivatives through reactions like the Diels-Alder reaction followed by oxidation (Hirata et al., 2015).

- Cation Radical Generation : Oxidation of certain isoquinoline derivatives generates reactive species like hydroisoquinolin-1-yl cation, which reacts with carbon nucleophiles to give addition products (Narasaka et al., 1993).

Biological and Pharmacological Applications

- Isoquinoline Alkaloids in Biomedical Research : Isoquinoline alkaloids, which include derivatives of 4-(Tributylstannyl)isoquinoline, show significant pharmacological and biological properties, such as potential anticancer properties. These compounds are important in drug discovery programs due to their interaction with nucleic acids (Bhadra & Kumar, 2011).

- Potential as Antimicrobial Agents : Isoquinoline derivatives are developed as novel antimicrobial compounds. For instance, various functionalized tetrahydroisoquinolines exhibit bactericidal and antifungal activities, highlighting their potential in antimicrobial therapy (Galán et al., 2013).

Analytical Applications

- Mass Spectrometry Applications : Isoquinoline derivatives are studied in mass spectrometry for analyzing small molecule drugs. For example, D(4)-α-Cyano-4-hydroxycinnamic acid has been used as a matrix in mass spectrometry imaging of small molecules, including isoquinoline alkaloids (Shariatgorji et al., 2012).

Catalysis and Material Science

- Catalysis in Chemical Synthesis : Isoquinolines, including 4-(Tributylstannyl)isoquinoline derivatives, are used in catalysis for synthesizing substituted isoquinolines and dihydroisoquinolines, demonstrating their importance in the field of chemical synthesis (Tiwari et al., 2014).

Direcciones Futuras

Tributyltin (IV) compounds, including “4-(Tributylstannyl)isoquinoline”, are promising candidates for drug development . They possess significant antileishmanial and cytotoxic potential, making them promising compounds for the development of antileishmanial and anticancer drugs . Further screening of these compounds against a range of cancer and normal cell lines is recommended to evaluate their efficacy and selectivity .

Propiedades

IUPAC Name |

tributyl(isoquinolin-4-yl)stannane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-4,6-7H;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIZYTKOCOPTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tributylstannyl)isoquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-[2-(1-Propan-2-ylpiperidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2816041.png)

![4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2816045.png)

![N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2816046.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2816049.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2816050.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2816056.png)